molecular formula C10H20N2O B13943994 N-Methyl-N'-octylideneformohydrazide CAS No. 61748-13-8

N-Methyl-N'-octylideneformohydrazide

Cat. No.: B13943994
CAS No.: 61748-13-8
M. Wt: 184.28 g/mol
InChI Key: QDIKCDSHPCQIHY-UHFFFAOYSA-N
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Description

N-Methyl-N’-octylideneformohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-octylideneformohydrazide typically involves the reaction of N-methylhydrazine with octylideneformaldehyde. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-octylideneformohydrazide can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-octylideneformohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

N-Methyl-N’-octylideneformohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N’-octylideneformohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-nitrosourea: A compound with similar structural features but different functional groups.

    N-Methyl-N’-nitroguanidine: Another related compound with distinct chemical properties.

Uniqueness

N-Methyl-N’-octylideneformohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its long alkyl chain also contributes to its unique properties, making it suitable for applications that require hydrophobic interactions.

Properties

CAS No.

61748-13-8

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-methyl-N-(octylideneamino)formamide

InChI

InChI=1S/C10H20N2O/c1-3-4-5-6-7-8-9-11-12(2)10-13/h9-10H,3-8H2,1-2H3

InChI Key

QDIKCDSHPCQIHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=NN(C)C=O

Origin of Product

United States

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